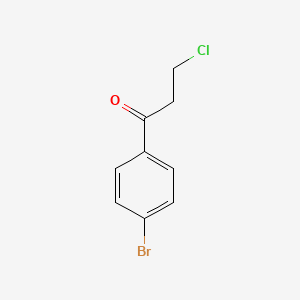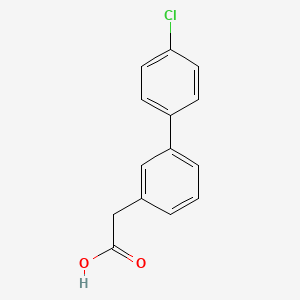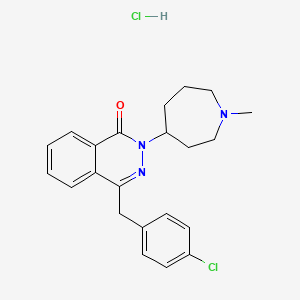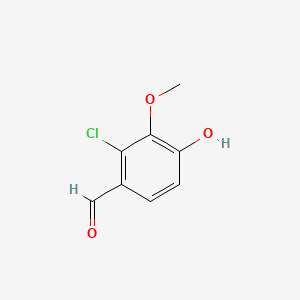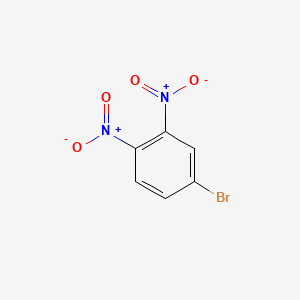
2-Bromo-4-(hidroximetil)fenol
Descripción general
Descripción
2-Bromo-4-(hydroxymethyl)phenol, also known as 3-Bromo-4-hydroxybenzyl alcohol, is an organic compound with the molecular formula C7H7BrO2. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a phenol group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Bromo-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and anti-inflammatory properties.
Medicine: It has been investigated for its spasmolytic and anti-inflammatory effects.
Mecanismo De Acción
Target of Action
2-Bromo-4-(hydroxymethyl)phenol is a chemically versatile compound that can interact with a variety of targets. It is used as an intermediate in the synthesis of some heterocyclic compounds, calix5arenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . It is also used for the preparation of pharmacologically active compounds .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it can undergo bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the compound’s action can vary depending on its specific targets and the context of its use. For instance, in the context of organic synthesis, the compound can serve as a useful intermediate for producing various other compounds .
Action Environment
The action of 2-Bromo-4-(hydroxymethyl)phenol can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a phenolic hydroxy group, which makes the reaction selective towards bromination . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-(hydroxymethyl)phenol plays a significant role in biochemical reactions, particularly those involving free radical bromination and nucleophilic substitution . It interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the bromination process . The hydroxyl group in 2-Bromo-4-(hydroxymethyl)phenol can form hydrogen bonds, influencing its reactivity and interactions with other biomolecules .
Cellular Effects
2-Bromo-4-(hydroxymethyl)phenol affects various cellular processes, including cell signaling pathways and gene expression. Its ability to form hydrogen bonds and participate in free radical reactions can influence cellular metabolism and the stability of cellular components . The compound’s interactions with cellular proteins and enzymes can lead to changes in cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 2-Bromo-4-(hydroxymethyl)phenol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The bromine atom in the compound can participate in free radical reactions, leading to the formation of reactive intermediates that can modify other biomolecules . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(hydroxymethyl)phenol can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that 2-Bromo-4-(hydroxymethyl)phenol can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(hydroxymethyl)phenol vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations .
Metabolic Pathways
2-Bromo-4-(hydroxymethyl)phenol is involved in various metabolic pathways, including those related to oxidative deamination and the formation of reactive intermediates . The compound interacts with enzymes and cofactors that facilitate these metabolic processes, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(hydroxymethyl)phenol is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
2-Bromo-4-(hydroxymethyl)phenol is localized in various subcellular compartments, where it can exert its effects on cellular activity . The compound’s hydroxyl group and bromine atom play a role in its targeting to specific organelles, and post-translational modifications can further influence its localization and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-(hydroxymethyl)phenol typically involves the bromination of 4-hydroxybenzyl alcohol. The reaction is generally carried out under basic conditions, such as in the presence of sodium carbonate, at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-4-(hydroxymethyl)phenol can be achieved by adding bromine to a solution of 4-hydroxybenzyl alcohol in chloroform, followed by cooling the mixture to maintain the reaction temperature between -20°C and -15°C . The reaction mixture is then processed to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Formation of 2-Bromo-4-formylphenol or 2-Bromo-4-carboxyphenol.
Reduction: Formation of 4-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Comparación Con Compuestos Similares
- 4-Bromo-2-(hydroxymethyl)phenol
- 2,6-Dibromo-4-(hydroxymethyl)phenol
- 3-Bromo-4-hydroxybenzyl alcohol
Comparison: Compared to similar compounds, 2-Bromo-4-(hydroxymethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 2-position and the hydroxymethyl group at the 4-position provides distinct properties that are not observed in other bromophenols .
Propiedades
IUPAC Name |
2-bromo-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQFRJTRZBJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184036 | |
| Record name | 3-Bromo-4-hydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29922-56-3 | |
| Record name | 3-Bromo-4-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29922-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-hydroxymethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029922563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-4-HYDROXYMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCR2ARL56P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



